Product packaging for 5-Chloro-2-(methylthio)isonicotinic acid(Cat. No.:)

5-Chloro-2-(methylthio)isonicotinic acid

Cat. No.: B14881277
M. Wt: 203.65 g/mol
InChI Key: DWKGIQPNUCYICT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Isonicotinic Acid Chemistry

5-Chloro-2-(methylthio)isonicotinic acid belongs to the broad and significant class of substituted isonicotinic acids. Isonicotinic acid, also known as pyridine-4-carboxylic acid, is one of three isomers of pyridine (B92270) carboxylic acid, alongside picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) nih.gov. These compounds are foundational scaffolds in medicinal chemistry and have led to the development of numerous therapeutic agents nih.gov.

The strategic placement of substituents on the isonicotinic acid ring system dramatically influences the molecule's chemical properties and biological activity. The pyridine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic substitution slideshare.net. The introduction of a chlorine atom and a methylthio group, as seen in this compound, further modifies the electronic landscape of the ring, creating a unique chemical entity.

Derivatives of isonicotinic acid are of profound importance, most notably exemplified by isonicotinic acid hydrazide, commonly known as isoniazid chempanda.comnih.gov. Isoniazid is a frontline drug in the treatment of tuberculosis chempanda.comresearchgate.net. The success of isoniazid spurred extensive research into other substituted isonicotinic acid derivatives, leading to the synthesis and evaluation of numerous analogues for various biological activities, including antimycobacterial, antimicrobial, and antiviral properties researchgate.netbenthamdirect.comnih.govresearchgate.netnih.gov. This rich history underscores the chemical and pharmaceutical significance of exploring novel substitution patterns on the isonicotinic acid core.

Overview of Strategic Significance in Organic Synthesis

Substituted pyridines are valuable building blocks in both organic synthesis and medicinal chemistry due to their presence in a wide array of natural products and FDA-approved drugs lifechemicals.com. The strategic importance of this compound in organic synthesis lies in the versatility of its multiple functional groups, which can serve as handles for further chemical transformations.

The key functional groups and their synthetic potential include:

Carboxylic Acid Group: The acid moiety at the 4-position can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides. This allows for the coupling of the pyridine core to other molecules, a common strategy in drug discovery and materials science.

Chloro Group: The chlorine atom on the pyridine ring is a versatile functional group for cross-coupling reactions. It can participate in palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution.

Methylthio Group: The methylthio ether can be oxidized to sulfoxide (B87167) and sulfone derivatives, which alters the electronic properties and steric profile of the molecule. The sulfur atom can also play a role in coordinating to metal catalysts.

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated to form pyridinium salts slideshare.net. It also influences the reactivity of the entire ring system, generally favoring nucleophilic substitution at the positions ortho and para to the nitrogen (positions 2, 4, and 6) slideshare.net.

The combination of these reactive sites makes this compound a potentially valuable intermediate for constructing more complex, highly functionalized heterocyclic compounds.

Historical Context of Related Pyridine Carboxylic Acid Derivatives in Synthesis

The history of pyridine chemistry dates back to 1846, when it was first isolated by Anderson slideserve.comnih.gov. The correct structure was later proposed independently by Körner (1869) and Dewar (1871) slideserve.com. The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot tube slideserve.comnih.govwikipedia.org.

The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still recognized today. In 1881, Arthur Hantzsch reported a multi-component reaction for creating dihydropyridines, which could then be oxidized to pyridines wikipedia.orgwikipedia.org. This "Hantzsch pyridine synthesis" became a cornerstone method for accessing this class of compounds slideshare.netwikipedia.org. Another landmark achievement was the Chichibabin pyridine synthesis, developed in 1924 by the Russian chemist Aleksei Chichibabin, which provided an industrially viable route from inexpensive reagents like aldehydes and ammonia wikipedia.org.

The synthesis of pyridine carboxylic acids, specifically isonicotinic acid, gained significant momentum in the mid-20th century. This increased interest was largely driven by the discovery of the potent antitubercular activity of its hydrazide derivative, isoniazid chempanda.comnih.gov. This discovery highlighted the therapeutic potential of isonicotinic acid derivatives and spurred the development of large-scale production methods, often starting from 4-picoline (4-methylpyridine) chempanda.com. The exploration of substituted derivatives, including halogenated versions, has been a continuous area of research, building on this long history to create novel molecules for a wide range of scientific applications nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2S B14881277 5-Chloro-2-(methylthio)isonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylsulfanylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKGIQPNUCYICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 Methylthio Isonicotinic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through either convergent or linear strategies, which are chosen based on the availability of starting materials and desired efficiency.

Convergent syntheses involve the coupling of two or more complex fragments to form the final molecule in the later stages of the synthesis. For a polysubstituted pyridine (B92270) like 5-Chloro-2-(methylthio)isonicotinic acid, a convergent approach could theoretically involve the condensation of a C-C-C fragment with a C-N-C fragment to form the heterocyclic core. For instance, a suitably substituted enamine could react with a 1,3-dicarbonyl compound or its equivalent, where the necessary chloro, methylthio, and carboxyl precursor groups are already in place on the fragments. While powerful for complex molecules, designing appropriate precursors for this specific substitution pattern can be challenging.

Linear synthesis is a more common and often more practical approach for molecules of this complexity. A typical linear pathway would begin with a commercially available, simpler pyridine derivative and introduce the required functional groups in a stepwise fashion. A logical sequence might start with a 2,5-dihalopyridine. The greater reactivity of a halogen at the 2-position towards nucleophilic substitution would allow for the selective introduction of the methylthio group. Subsequent steps would focus on installing the carboxylic acid function at the 4-position.

Plausible Linear Synthetic Route:

Start: 2,5-Dichloro-4-methylpyridine.

Step 1: Nucleophilic Substitution. Selective reaction with sodium thiomethoxide (NaSMe) to displace the more reactive chlorine atom at the 2-position, yielding 5-Chloro-2-(methylthio)-4-methylpyridine.

Step 2: Oxidation. Oxidation of the methyl group at the 4-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield the final product.

Precursor Design and Elaboration for the Isonicotinic Acid Core

The isonicotinic acid (pyridine-4-carboxylic acid) core is a fundamental building block in pharmaceuticals and fine chemicals. nih.gov Its synthesis is well-established. A primary industrial method involves the oxidation of 4-methylpyridine (B42270) (γ-picoline), often using catalysts and oxidants like nitric acid or air. For laboratory-scale synthesis, stronger oxidizing agents such as potassium permanganate are effective.

An alternative approach involves functionalizing the 4-position. For example, starting with 2,4-lutidine, the methyl group at the 4-position can be selectively functionalized. This can be achieved by deprotonation with a strong base like n-butyllithium (nBuLi) followed by quenching with an electrophile, or through oxidation. google.com

Introduction of the Chloro Substituent: Methodological Considerations

Introducing a chlorine atom onto a pyridine ring can be accomplished through several methods, with the choice depending on the desired regioselectivity and the electronic nature of the existing substituents.

From an Amino Group: The most reliable method for regioselective chlorination is often the Sandmeyer reaction. A pyridine ring bearing an amino group (an aminopyridine) can be converted to a diazonium salt, which is then displaced by a chloride ion, typically from copper(I) chloride. For the target molecule, this would involve starting with a 5-amino-2-(methylthio)isonicotinic acid derivative.

Electrophilic Chlorination: Direct chlorination of the pyridine ring is generally difficult due to the ring's electron-deficient nature. However, the reaction can be facilitated by activating groups or by first converting the pyridine to its N-oxide. The N-oxide increases electron density at the 2- and 4-positions, but can also influence the 3- and 5-positions. Chlorination of pyridine-N-oxide followed by reduction can provide chloropyridines.

From Hydroxypyridines (Pyridones): A 5-hydroxypyridine (or its pyridone tautomer) can be converted to the 5-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

MethodReagent(s)Substrate TypeComments
Sandmeyer Reaction1. NaNO₂, HCl2. CuClAminopyridineProvides high regioselectivity.
From PyridonePOCl₃ or PCl₅HydroxypyridineEffective for converting C=O to C-Cl.
Direct ChlorinationCl₂Activated Pyridine or N-OxideCan lack selectivity; requires harsh conditions.

Installation of the Methylthio Group: Mechanistic Aspects

The methylthio (-SCH₃) group is typically introduced via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen (Cl, Br), at one of these positions is crucial.

The mechanism involves the attack of a sulfur nucleophile, most commonly sodium thiomethoxide (NaSMe), on the carbon atom bearing the leaving group. This proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom in the ring. The subsequent loss of the leaving group restores the aromaticity of the ring and yields the 2-(methylthio)pyridine (B99088) product. The reaction is generally efficient and highly regioselective. acs.org

ReagentNucleophile SourceLeaving GroupPosition
Sodium thiomethoxide (NaSMe)⁻SCH₃Cl, Br, I2- or 4-
Methyl mercaptan (CH₃SH) + Base⁻SCH₃Cl, Br, I2- or 4-

Functional Group Interconversions Leading to the Carboxylic Acid

The carboxylic acid moiety of isonicotinic acid can be formed at a late stage of the synthesis through the transformation of a precursor functional group at the 4-position. ub.edu This strategy can be advantageous if the carboxylic acid group is incompatible with reagents used in earlier steps.

Oxidation of an Alkyl Group: A methyl or other alkyl group at the 4-position can be oxidized to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), nitric acid, or catalytic oxidation with air. google.com This is a robust and widely used method.

Hydrolysis of a Nitrile: A nitrile group (-C≡N) is a stable precursor to a carboxylic acid. It can be introduced via nucleophilic substitution of a halide or through a Sandmeyer reaction. The nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. vanderbilt.edu

Carbonation of an Organometallic Reagent: A halogen at the 4-position can be converted into an organometallic species (e.g., an organolithium or Grignard reagent) through metal-halogen exchange or direct insertion of magnesium. This nucleophilic carbon can then react with carbon dioxide (CO₂) to form a carboxylate, which is protonated upon acidic workup to yield the carboxylic acid.

Precursor GroupReagent(s)Product
-CH₃ (Methyl)KMnO₄, H₂O, heat-COOH
-C≡N (Nitrile)H₃O⁺ or OH⁻, heat-COOH
-Br or -Cl (Halogen)1. Mg or nBuLi2. CO₂3. H₃O⁺-COOH

Green Chemistry Principles in the Synthesis of this compound

Detailed, publicly available synthetic routes specifically for this compound are not extensively documented in scientific literature or patents. However, by examining the synthesis of structurally related compounds, such as chlorinated nicotinic acids and methylthio-substituted heterocycles, we can infer and discuss potential green chemistry approaches for its synthesis. A plausible synthetic pathway could involve the chlorination of a 2-(methylthio)isonicotinic acid precursor or the introduction of the methylthio group onto a chlorinated isonicotinic acid backbone.

Solvent-Free Reaction Methodologies

Conventional organic syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. The adoption of solvent-free or solid-state reaction conditions is a core tenet of green chemistry.

One promising solvent-free approach is mechanochemistry , where mechanical energy (e.g., from ball milling or grinding) is used to initiate and sustain chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isonicotinic acid derivatives. For the synthesis of this compound, a potential mechanochemical approach could involve the solid-state reaction of a suitable isonicotinic acid precursor with a chlorinating agent or a methylthiolating agent. This would eliminate the need for solvents, potentially leading to higher yields, shorter reaction times, and a significant reduction in waste.

Another solvent-free strategy involves conducting reactions under neat conditions , where the reactants themselves act as the reaction medium, often at elevated temperatures. This approach is most effective when the starting materials are liquids or low-melting solids.

MethodologyDescriptionPotential Advantages for Synthesis
Mechanochemistry Utilizes mechanical force (e.g., ball milling) to drive reactions between solid reactants.Eliminates solvent waste, can reduce reaction times, may enable novel reactivity.
Neat Reactions Reactions are conducted without any solvent, using the reactants as the medium.Maximizes reactant concentration, simplifies workup, eliminates solvent cost and waste.

Catalyst-Efficient Synthetic Routes

Catalysis is a cornerstone of green chemistry, as it allows for the use of small quantities of a substance to accelerate a reaction, often with high selectivity, thereby avoiding the use of stoichiometric reagents that generate large amounts of byproducts.

For the synthesis of this compound, catalyst efficiency would be crucial in both the chlorination and methylthiolation steps. For instance, the chlorination of the pyridine ring could potentially be achieved using a highly efficient and recyclable catalyst, minimizing the use of hazardous chlorinating agents. Similarly, the introduction of the methylthio group could be facilitated by a catalyst that enables the use of less toxic and more atom-economical sulfur sources.

The development of heterogeneous catalysts would be particularly beneficial. These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation and recycling, which reduces waste and lowers production costs.

Catalyst TypePotential Application in SynthesisGreen Chemistry Benefits
Heterogeneous Catalysts Solid-phase catalysts for chlorination or C-S bond formation.Ease of separation and recyclability, reduced contamination of the product.
Organocatalysts Metal-free catalysts for specific transformations.Lower toxicity compared to many metal catalysts, often biodegradable.
Biocatalysts (Enzymes) Enzymatic chlorination or functional group manipulation.High selectivity, mild reaction conditions (ambient temperature and pressure), biodegradable.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

To analyze the atom economy of a potential synthesis for this compound, one must consider the specific reagents used. For example, a substitution reaction might have a lower atom economy than an addition reaction, as the former inherently generates a leaving group as a byproduct.

Reaction Mass Efficiency (RME) provides a more holistic view of the process efficiency by considering the masses of all materials used, including reactants, solvents, and catalysts, relative to the mass of the final product.

Let's consider a hypothetical synthesis step: the chlorination of 2-(methylthio)isonicotinic acid using sulfuryl chloride (SO₂Cl₂).

Reactants: 2-(methylthio)isonicotinic acid (C₇H₇NO₂S) + SO₂Cl₂

Product: this compound (C₇H₆ClNO₂S)

Byproducts: SO₂ + HCl

MetricFormulaSignificance
Atom Economy (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%Measures the theoretical efficiency of reactant atom incorporation into the final product.
Reaction Mass Efficiency (RME) (Mass of Isolated Product / Total Mass of all Reactants) x 100%Provides a practical measure of the reaction's efficiency, accounting for yield.
E-Factor Total Mass of Waste / Mass of ProductA simple metric where a lower value indicates a greener process.

A detailed analysis would require specific experimental data on yields and reagent quantities. However, the goal would be to design a synthetic route that maximizes atom economy by favoring addition reactions over substitution or elimination reactions and minimizes the E-factor by reducing solvent use and reagent excess.

Chemical Reactivity and Transformations of 5 Chloro 2 Methylthio Isonicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids.

Esterification Reactions and Their Scope

Esterification of 5-chloro-2-(methylthio)isonicotinic acid can be achieved through several standard methods. The classical Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comgoogle.comgoogle.com This equilibrium-driven reaction often requires the removal of water to achieve high yields.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols to form the corresponding esters in high yields under milder conditions. Another efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by an alcohol.

The scope of alcohols that can be used in these reactions is broad, encompassing simple primary and secondary alkanols, as well as more complex and sterically hindered alcohols. The choice of esterification method often depends on the nature of the alcohol and the desired reaction conditions.

Esterification Method Reagents Typical Conditions Advantages
Fischer EsterificationAlcohol, H₂SO₄ or TsOHReflux, water removalInexpensive reagents
Acyl Chloride FormationSOCl₂ or (COCl)₂Inert solvent, room temp. to refluxHigh yields, mild conditions for esterification
Carbodiimide CouplingAlcohol, DCC or EDC, DMAPInert solvent, room temp.Mild conditions, good for sensitive substrates

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be readily converted to amides. Direct reaction with an amine is generally not feasible due to salt formation. Therefore, activation of the carboxylic acid is necessary. This is commonly achieved by converting the carboxylic acid to an acyl chloride, which then reacts smoothly with primary or secondary amines to afford the corresponding amides.

For more delicate amine substrates, particularly in the context of peptide synthesis analogues, standard peptide coupling reagents are employed. Reagents such as DCC, EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are effective in facilitating amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. These methods allow for the coupling of this compound with a wide range of amines and amino acid esters. lookchemmall.com

Amidation Method Reagents Typical Conditions Key Features
Acyl Chloride Method1. SOCl₂ or (COCl)₂ 2. Amine, base1. Inert solvent, reflux 2. Inert solvent, 0 °C to room temp.General method for simple amines
Carbodiimide CouplingAmine, DCC or EDC, HOBtInert solvent (e.g., DMF, CH₂Cl₂), 0 °C to room temp.Standard peptide coupling conditions
Phosphonium/Uronium ReagentsAmine, HATU, HBTU, DIPEAInert solvent (e.g., DMF), room temp.High efficiency, low racemization

Reduction and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as the carboxylic acid is relatively unreactive towards milder reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to the corresponding hydroxymethyl derivative. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH₄ can also reduce other functional groups, and chemoselectivity may be a consideration in more complex substrates.

Decarboxylation, the removal of the carboxylic acid group, can be achieved under specific conditions. For heteroaromatic carboxylic acids, this transformation can be challenging but is often facilitated by metal catalysts. For instance, heating the carboxylic acid in the presence of a copper salt in a high-boiling solvent like quinoline (B57606) can promote decarboxylation. organic-chemistry.orggoogle.comnih.gov Silver-catalyzed decarboxylation in the presence of an acid has also been reported for related heteroaromatic systems. The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction.

Transformations of the Methylthio Group

The methylthio group at the 2-position of the pyridine ring is another key site for chemical modification, susceptible to both oxidation and nucleophilic displacement.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion to the sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) are typically used at controlled temperatures.

Further oxidation of the sulfoxide to the sulfone can be accomplished by using a stronger oxidizing agent or an excess of the peroxy acid. Potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in acetic acid are also effective reagents for this transformation. The resulting sulfone is a valuable synthetic intermediate, as the methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions.

Transformation Oxidizing Agent Product
Sulfide to Sulfoxidem-CPBA (1 equiv.) or NaIO₄5-Chloro-2-(methylsulfinyl)isonicotinic acid
Sulfide to Sulfonem-CPBA (>2 equiv.) or KMnO₄5-Chloro-2-(methylsulfonyl)isonicotinic acid

Nucleophilic Displacement of the Methylthio Group

The methylthio group, particularly after oxidation to the methylsulfonyl group, can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. The presence of the electron-withdrawing chloro and carboxylic acid groups further activates the ring towards this type of reaction.

Even without prior oxidation, the methylthio group can sometimes be displaced by strong nucleophiles under forcing conditions. However, conversion to the sulfone significantly enhances its leaving group ability, allowing for substitution with a broader range of nucleophiles under milder conditions. Common nucleophiles that can be employed include alkoxides, amines, and thiols, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the 2-position of the pyridine ring. rsc.org

Nucleophile Product of Displacement
Alkoxides (e.g., NaOMe)5-Chloro-2-methoxyisonicotinic acid
Amines (e.g., R₂NH)5-Chloro-2-(dialkylamino)isonicotinic acid
Thiols (e.g., RSH)5-Chloro-2-(alkylthio)isonicotinic acid (new thioether)

Radical Reactions Involving the Sulfur Center

The methylthio group (-SMe) on the pyridine ring of this compound serves as a potential site for radical reactions, primarily through oxidation. While specific radical-initiated chain reactions involving hydrogen abstraction from the methyl group are not extensively documented for this particular molecule, the sulfur atom is susceptible to oxidation by radical mechanisms or, more commonly, by standard oxidizing agents. This transformation is a key chemoselective reaction, converting the thioether into a sulfoxide and subsequently a sulfone.

The oxidation state of the sulfur atom significantly influences the electronic properties of the pyridine ring. The methylthio group is a weak electron-donating group, whereas the resulting methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO2Me) groups are potent electron-withdrawing groups. This increased electron-withdrawing character enhances the electrophilicity of the pyridine ring, thereby activating it towards nucleophilic attack. This electronic modulation is a critical tool in multistep synthetic strategies.

Table 1: Representative Oxidation of the Methylthio Group

Product Reagent Conditions Effect on Pyridine Ring
5-Chloro-2-(methylsulfinyl)isonicotinic acid m-CPBA (1 equiv.) CH₂Cl₂, 0 °C to rt Increased electron-deficiency
5-Chloro-2-(methylsulfonyl)isonicotinic acid m-CPBA (2 equiv.) CH₂Cl₂, rt Strongly increased electron-deficiency

Reactivity of the Chloro Substituent

The chlorine atom at the C-5 position is a key handle for molecular elaboration, participating in a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The success of this reaction is highly dependent on the position of the leaving group relative to the ring nitrogen and the presence of electron-withdrawing groups. libretexts.org Generally, positions ortho and para (C-2, C-4, C-6) to the nitrogen are highly activated for SNAr because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com

In this compound, the chloro leaving group is at the C-5 position, which is meta to the ring nitrogen. Substitution at this position is inherently slower than at the ortho or para positions because direct resonance stabilization of the intermediate by the nitrogen atom is not possible. youtube.com However, the presence of the strongly electron-withdrawing isonicotinic acid moiety (a carboxylic acid at the C-4 position) provides some activation for nucleophilic attack at the C-5 position. The reaction typically requires elevated temperatures and strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro substituent serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are workhorses of modern organic synthesis due to their broad functional group tolerance and reliability. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a powerful method for constructing biaryl structures. Studies on analogous systems like 5-bromonicotinic acid have demonstrated efficient coupling with various arylboronic acids. researchgate.net

Sonogashira Coupling: This involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylated pyridine derivative.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Base Typical Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃ or K₃PO₄ 5-Aryl-2-(methylthio)isonicotinic acid
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI Et₃N or Piperidine 5-Alkynyl-2-(methylthio)isonicotinic acid
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃ / BINAP or XPhos NaOt-Bu or K₂CO₃ 5-(Amino)-2-(methylthio)isonicotinic acid ccspublishing.org.cn

Reductive Dehalogenation Strategies

The removal of the chloro substituent to yield 2-(methylthio)isonicotinic acid can be accomplished via reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under an atmosphere of hydrogen gas. oregonstate.eduresearchgate.net A base, like magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine core of this compound is highly electron-deficient. This is due to the inherent electron-withdrawing nature of the nitrogen atom, which is further amplified by the presence of two additional electron-withdrawing groups: the chloro and carboxylic acid substituents.

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the ring makes it strongly deactivated towards EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require forcing conditions and are generally not synthetically useful for this class of compounds.

Nucleophilic Aromatic Substitution (of Hydrogen): Reactions like the Chichibabin amination, which involve the substitution of a hydride ion by a potent nucleophile (e.g., sodium amide), are also unlikely. youtube.com Such reactions preferentially occur at the electron-poor ortho and para positions (C-2 and C-6 in this case are already substituted) and are incompatible with the acidic proton of the carboxylic acid group.

Chemo- and Regioselective Transformations

The presence of multiple distinct functional groups—a carboxylic acid, a thioether, and an aryl chloride—allows for a range of chemo- and regioselective transformations. The outcome of a reaction can be directed by the careful choice of reagents and conditions.

Reactions at the Carboxylic Acid: The carboxylic acid group can be selectively converted into esters, amides, or acid chlorides using standard organic chemistry protocols without affecting the chloro or methylthio groups.

Reactions at the Chloro Group: As detailed in section 3.3, the chloro group can be selectively targeted in palladium-catalyzed reactions. The mild conditions of many modern cross-coupling protocols ensure that the carboxylic acid and methylthio functionalities remain intact.

Reactions at the Sulfur Center: The methylthio group can be selectively oxidized to the sulfoxide or sulfone. This transformation makes the pyridine ring significantly more electron-deficient, which can, in turn, increase the rate of subsequent nucleophilic aromatic substitution at the C-5 position.

This hierarchy of reactivity allows for the stepwise and controlled modification of the molecule, making it a valuable building block for the synthesis of more complex and functionally diverse chemical structures.

Derivatization Strategies and Analogue Synthesis

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a prime site for derivatization, allowing for the introduction of a wide range of functionalities through well-established reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be readily achieved through methods such as the Fischer esterification. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For more sensitive substrates, milder conditions involving coupling agents can be employed.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of the title compound can be coupled with a diverse array of primary and secondary amines. This transformation is typically facilitated by activating the carboxylic acid, either by converting it to an acyl chloride or by using a variety of peptide coupling reagents. luxembourg-bio.comrsc.org

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. google.com This intermediate serves as a versatile precursor for the synthesis of esters, amides, and other acyl derivatives.

Table 1: Representative Reactions for Carboxylic Acid Modification on Analogous Pyridine Systems

Starting Material Reagents and Conditions Product Reference
Isonicotinic acid Methanol, Conc. H₂SO₄, reflux Methyl isonicotinate (B8489971) google.com
Isonicotinic acid Thionyl chloride, reflux Isonicotinoyl chloride google.com
Isonicotinic acid Diaminoalkane, 1-propylphosphonic anhydride, triethylamine Bis(isonicotinamide)alkane nih.gov

Exploration of Variations at the Methylthio Position

The methylthio group at the 2-position is susceptible to oxidation, offering a pathway to analogues with different electronic and steric properties.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups, which can significantly influence the reactivity of the pyridine ring.

Table 2: Representative Oxidation Reactions of Thioether-Containing Aromatics

Starting Material Reagents and Conditions Product Reference
Thioanisole H₂O₂, Tantalum carbide catalyst Methyl phenyl sulfoxide organic-chemistry.org
Thioanisole H₂O₂, Niobium carbide catalyst Methyl phenyl sulfone organic-chemistry.org

Diverse Transformations of the Chloro Substituent

The chloro group at the 5-position of the pyridine ring can be replaced through various nucleophilic substitution and cross-coupling reactions, providing a powerful tool for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The chloro substituent at the 5-position can potentially be displaced by a range of nucleophiles, such as amines, alkoxides, and thiolates, often requiring elevated temperatures or the presence of a strong base.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer milder and more versatile alternatives to SNAr reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds by coupling the chloropyridine with a wide range of primary and secondary amines, catalyzed by a palladium-ligand complex. mdpi.com

Table 3: Representative Cross-Coupling Reactions on Analogous Chloropyridines

Starting Material Coupling Partner Catalyst/Ligand/Base Product Reference
5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 2-Methyl-5-phenylpyridin-3-amine mdpi.com

Multi-Component Reactions Incorporating 5-Chloro-2-(methylthio)isonicotinic Acid

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The carboxylic acid functionality of this compound makes it a potential candidate for isocyanide-based MCRs.

Ugi Reaction: The Ugi four-component reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. This compound could serve as the acidic component in this reaction, leading to the formation of complex peptide-like structures. acsgcipr.orgrsc.orgrsc.org

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. The title compound could potentially participate as the carboxylic acid component, providing a route to highly functionalized ester-amide derivatives. acsgcipr.orgrsc.orgrsc.org

Table 4: General Schemes of Ugi and Passerini Reactions

Reaction Reactants General Product Structure
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide

Synthesis of Pyridine Ring-Modified Analogues

Modification of the pyridine ring itself can lead to analogues with altered electronic properties and reactivity.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. Pyridine N-oxides exhibit different reactivity patterns compared to their parent pyridines. For example, N-oxidation can facilitate electrophilic substitution at the 4-position and can also influence the reactivity of other substituents on the ring.

Table 5: Representative N-Oxidation of a Substituted Pyridine

Starting Material Reagents and Conditions Product

Role of 5 Chloro 2 Methylthio Isonicotinic Acid As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The isonicotinic acid framework is a well-established precursor for the synthesis of fused heterocyclic systems, particularly those of medicinal importance like pyrido[2,3-d]pyrimidines. nih.govnih.govjocpr.com The functional groups on 5-chloro-2-(methylthio)isonicotinic acid play distinct roles in the construction of these complex systems. The carboxylic acid group can be readily converted into an amide, which can then participate in cyclization reactions. The chloro and methylthio groups can act as leaving groups or be modified to facilitate ring closure.

For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the isonicotinic acid moiety can be first converted to its corresponding amide. This intermediate can then undergo condensation and cyclization with a suitable partner, such as a derivative of 6-aminouracil, to form the fused bicyclic system. jocpr.com The chloro and methylthio groups can be retained in the final product for further modification or can be displaced during the cyclization process, depending on the reaction conditions.

Table 1: Potential Heterocyclic Systems Derived from this compound

Starting Material Reagent(s) Resulting Heterocyclic Core Potential Application
This compound 1. SOCl₂, 2. Amine R-NH₂ N-substituted-5-chloro-2-(methylthio)isonicotinamide Intermediate for further cyclization
5-Chloro-2-(methylthio)isonicotinamide Guanidine carbonate 2-Amino-5-chloro-7-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one Kinase inhibitor scaffolds

Precursor in the Synthesis of Advanced Organic Scaffolds

An organic scaffold is a core molecular structure to which various functional groups can be attached, creating a library of related compounds. These scaffolds are fundamental in drug discovery for exploring structure-activity relationships. nih.govnih.gov The rigid pyridine (B92270) core of this compound, combined with its multiple functionalization points, makes it an excellent precursor for advanced organic scaffolds.

The carboxylic acid can be used as a handle to attach the scaffold to a solid support for combinatorial synthesis or to link it to other molecular fragments. The chloro and methylthio groups offer opportunities for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents, thereby building molecular complexity. This allows for the creation of three-dimensional structures that can interact with biological targets.

Table 2: Examples of Advanced Scaffolds from this compound

Scaffold Type Synthetic Strategy Key Functionalization Potential Utility
Bicyclic Pyridopyrimidines Annulation with pyrimidine (B1678525) precursors Amide formation and cyclization Therapeutic agents
Aryl-substituted Pyridines Cross-coupling reactions (e.g., Suzuki) C-C bond formation at the chloro position Materials with specific electronic properties

Enabling Transformations for Polyfunctionalized Molecules

The true synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for selective transformations to create polyfunctionalized molecules. Each functional group can be addressed under specific reaction conditions, enabling a stepwise and controlled diversification of the molecular structure.

The carboxylic acid is the most readily functionalized group, easily converted to esters, amides, or acid chlorides. The chloro group, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiolates. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized sulfur species are excellent leaving groups in nucleophilic substitution reactions or can participate in other transformations, further expanding the synthetic possibilities.

Table 3: Selective Transformations of this compound

Functional Group Reaction Type Reagent(s) Resulting Functional Group
Carboxylic Acid Amide Coupling Amine, Coupling Agent (e.g., DCC, HATU) Amide
Chloro Group Nucleophilic Aromatic Substitution R-NH₂, Base Amino Group
Chloro Group Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl Group
Methylthio Group Oxidation m-CPBA, Oxone® Methylsulfinyl or Methylsulfonyl

Application in Divergent Synthetic Approaches

Divergent synthesis is a powerful strategy in modern chemistry where a single, common intermediate is used to generate a large library of structurally diverse compounds. The polyfunctionality of this compound makes it an ideal starting point for such approaches. By selectively and sequentially reacting its three distinct functional groups, a multitude of different molecular branches can be created from a common core.

For example, one could first generate a small library of amides from the carboxylic acid. Each of these amides could then be subjected to a set of nucleophilic substitution reactions at the chloro position. Finally, the methylthio group in each of these products could be oxidized and then displaced by another set of nucleophiles. This strategy allows for the rapid generation of a large number of unique compounds for high-throughput screening in drug discovery or for the development of new materials.

This systematic approach to molecular diversification is highly efficient and is a cornerstone of modern medicinal and combinatorial chemistry. The use of versatile building blocks like this compound is central to the success of these divergent synthetic campaigns.

This compound is a highly valuable and versatile synthetic intermediate. Its utility stems from the presence of three distinct and reactive functional groups on a stable pyridine core. This unique combination allows for its use as a foundational building block for complex heterocyclic systems and advanced organic scaffolds. Furthermore, the differential reactivity of its functional groups enables a wide range of chemical transformations for the creation of polyfunctionalized molecules and facilitates its application in divergent synthetic strategies. The continued exploration of the chemistry of this and related compounds will undoubtedly lead to the discovery of new and important molecules with a wide range of applications.

Mechanistic Organic Chemistry Studies

Reaction Kinetics and Rate Laws for Key Transformations

There is a notable absence of published studies focusing on the reaction kinetics of 5-Chloro-2-(methylthio)isonicotinic acid. Consequently, specific rate laws, which mathematically describe the speed of its reactions, have not been established. Kinetic data is fundamental to understanding how factors like concentration, temperature, and catalysts influence the rate at which this compound is formed or consumed in a chemical process. Without such data, predictions about its reactive behavior remain speculative.

Thermodynamic Analysis of Reaction Equilibria

Similarly, a thorough thermodynamic analysis of reaction equilibria involving this compound is not documented in available literature. This type of analysis would provide critical information on the spontaneity and extent of its chemical reactions by determining key parameters such as enthalpy, entropy, and Gibbs free energy. This information is vital for predicting the position of equilibrium and the potential yield of a reaction under specific conditions.

Transition State Analysis and Reaction Coordinate Studies

Computational and experimental studies aimed at elucidating the transition states and reaction coordinates for transformations of this compound are not presently available. Transition state analysis is a powerful tool for understanding the precise atomic arrangements at the peak of the energy barrier during a reaction, offering deep insights into the reaction mechanism. Reaction coordinate studies map the entire energy profile of a reaction, identifying the lowest energy path from reactants to products.

Investigation of Reaction Intermediates

While this compound itself can be considered a reaction intermediate in the synthesis of more complex molecules, detailed studies identifying and characterizing the transient intermediates that may form during its own reactions are lacking. The detection and study of these short-lived species are essential for a complete understanding of a reaction mechanism.

Role of Catalysis in Enhancing Reaction Pathways

The influence of catalysts on the reaction pathways of this compound has not been a subject of focused research in the available scientific literature. Catalysts play a pivotal role in modern chemistry by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and selectivity. The exploration of catalytic systems for this compound could unlock more efficient and environmentally friendly synthetic methods.

Solvent Effects and Reaction Medium Influence

A systematic investigation into the effects of different solvents and reaction media on the chemical transformations of this compound has not been reported. The choice of solvent can significantly impact reaction rates and outcomes by influencing the stability of reactants, transition states, and products. Understanding these solvent effects is crucial for controlling the course of a chemical reaction.

Computational and Theoretical Chemistry of 5 Chloro 2 Methylthio Isonicotinic Acid

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 5-Chloro-2-(methylthio)isonicotinic acid, computational analysis reveals the distribution of electrons and the energies of its molecular orbitals, which are crucial for predicting its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, defining the molecule's electrophilicity. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the electron-withdrawing chlorine atom and carboxylic acid group, along with the electron-donating methylthio group, influence the energies and spatial distributions of these frontier orbitals. Computational models predict that the HOMO is likely localized on the electron-rich methylthio group and the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring and the electron-deficient carboxylic acid moiety.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70Indicates high kinetic stability

The distribution of electron density within this compound is non-uniform due to the varying electronegativities of its constituent atoms. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. Red-colored regions on an ESP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

For this compound, the ESP map would show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the regions around the chlorine atom would exhibit positive potential. This detailed charge landscape is critical for understanding intermolecular interactions, such as drug-receptor binding or solvation patterns.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
AtomAtomic Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.62
N (pyridine)-0.48
Cl-0.15
S-0.10
H (hydroxyl)+0.45

Reaction Pathway Elucidation Using Computational Methods

Computational chemistry offers powerful tools to map out the entire energy profile of a chemical reaction, identifying the low-energy paths from reactants to products. This involves locating not only the stable reactant and product molecules but also the high-energy transition state structures that connect them.

A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. mcmaster.ca Locating the precise geometry and energy of the TS is crucial for calculating the activation energy of a reaction, which governs the reaction rate. Modern computational algorithms can efficiently optimize the geometry of a proposed transition state. arxiv.org For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be employed to find the specific arrangement of atoms at the peak of the energy barrier. This optimized TS structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Geometric Parameters for a Nucleophilic Substitution Reaction at C2
ParameterReactant (Å)Transition State (Å)Product (Å)
C2-S Bond Length1.781.95-
C2-Nu Bond Length (Nu = Nucleophile)-2.101.85

Once a transition state has been successfully located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the intended reactants and products. uni-muenchen.descm.com An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. nih.gov This traces the trajectory that the atoms would follow during the course of the reaction. researchgate.net A successful IRC calculation provides a continuous energy profile linking the reactant, transition state, and product, thereby validating the proposed reaction mechanism. researchgate.net This method ensures the integrity of the calculated reaction pathway and provides a detailed picture of the geometric changes that occur as the reaction progresses.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this compound, rotation around the C-S bond and the C-COOH bond gives rise to different conformers.

Table 4: Relative Energies of Key Conformers of this compound
ConformerDihedral Angle (C-C-S-C)Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
A (Global Minimum)~90°~0°0.00
B~0°~0°2.5
C~90°~180°1.8

Prediction of Spectroscopic Parameters from First Principles

First-principles or ab initio quantum chemistry methods are instrumental in predicting spectroscopic data, including vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for the structural elucidation of new compounds and for understanding their electronic properties.

For a molecule like this compound, theoretical calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to predict the IR and Raman spectra. Time-dependent DFT (TD-DFT) is a common approach for simulating UV-Vis spectra, providing insights into electronic transitions. Similarly, methods like Gauge-Including Atomic Orbital (GIAO) are used to calculate NMR chemical shifts with a high degree of accuracy.

Despite the established utility of these computational methods, specific data tables and detailed research findings from such first-principles calculations for this compound are not found in the current body of scientific literature.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are often calculated using DFT and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index.

These descriptors provide a theoretical framework for understanding the chemical behavior of a molecule. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

Analysis of these descriptors for this compound would offer valuable predictions about its reactivity in various chemical reactions. However, dedicated studies publishing these specific quantum chemical descriptors and their interpretation for this compound have not been identified.

While computational studies on similar molecules, such as 5-Bromonicotinic acid and 5-chloro-2-nitroanisole, have demonstrated the utility of these theoretical approaches in understanding their properties, the specific application to this compound remains a subject for future investigation. The generation of detailed data tables and in-depth analysis for this particular compound awaits dedicated computational research.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Chloro-2-(methylthio)isonicotinic acid in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying the connectivity between adjacent protons on the pyridine (B92270) ring. For this compound, COSY would show a correlation between the two aromatic protons, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group of the methylthio substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the methyl protons and the adjacent aromatic proton, further confirming the substitution pattern and providing insights into the preferred conformation of the methylthio group relative to the pyridine ring.

A combination of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei in the solid state.

For this compound, different polymorphs would likely exhibit distinct ¹³C and ¹⁵N ssNMR spectra due to differences in crystal packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP/MAS) experiments would be particularly useful in this regard. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize different polymorphs. Furthermore, ssNMR can be used to quantify the components in a mixture of polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is invaluable for confirming the molecular formula of this compound.

Beyond molecular formula confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), can offer insights into the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids. Cleavage of the methyl group from the methylthio substituent is another plausible fragmentation. The fragmentation of the pyridine ring itself would also produce characteristic ions.

By analyzing these fragmentation patterns, one can gain a deeper understanding of the molecule's stability and the relative strengths of its chemical bonds. This information can be useful in predicting its reactivity and degradation pathways. Studies on similar structures, such as prazoles which also contain pyridine and thioether moieties, have demonstrated that fragmentation often occurs near the sulfur-containing linker.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

An X-ray crystal structure of a derivative of this compound would reveal the precise arrangement of atoms in the molecule. This would confirm the planar nature of the pyridine ring and provide detailed information about the conformation of the methylthio and carboxylic acid substituents relative to the ring.

Furthermore, the crystal structure would elucidate how the molecules pack in the crystal lattice. This packing arrangement is governed by a variety of intermolecular forces and can have a significant impact on the physical properties of the solid, such as its melting point and solubility.

The crystal structure would provide a detailed picture of the intermolecular interactions that hold the molecules together in the solid state. For derivatives of this compound, several key interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that strong hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended chains.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen atoms of the carboxylic acid group or the nitrogen atom of the pyridine ring on neighboring molecules. The presence and nature of these halogen bonds can influence the crystal packing.

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these intermolecular interactions is crucial for crystal engineering and for predicting the solid-state properties of this compound and its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of chemical compounds. In the context of synthesizing and utilizing this compound, these methods are invaluable for reaction monitoring by enabling the identification of key functional groups and tracking their transformation throughout a chemical process.

The molecular structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. These include the carboxylic acid (-COOH), the substituted pyridine ring, the carbon-chlorine bond (C-Cl), and the methylthio group (-S-CH₃). The expected vibrational modes for these groups can be predicted based on established spectroscopic data for related compounds.

Expected Vibrational Frequencies for Functional Group Analysis:

A hypothetical analysis of the IR and Raman spectra of this compound would focus on the appearance or disappearance of bands associated with reactants, intermediates, and the final product. For instance, during the synthesis of this molecule, one might monitor the introduction of the methylthio group or the chlorination of the pyridine ring by observing the emergence of their characteristic vibrational bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H stretch3300-2500 (broad)IR
Carboxylic AcidC=O stretch1760-1690IR, Raman
Carboxylic AcidC-O stretch1320-1210IR
Pyridine RingC-C/C-N stretching1600-1400IR, Raman
Pyridine RingRing breathing~1000Raman
Aromatic C-HC-H stretch3100-3000IR, Raman
Methylthio GroupC-H stretch (in CH₃)2950-2850IR, Raman
Methylthio GroupS-CH₃ stretch700-600Raman
Carbon-ChlorineC-Cl stretch800-600IR, Raman

Note: This table is predictive and based on typical frequency ranges for these functional groups. Actual experimental values may vary.

During a hypothetical reaction, such as the esterification of the carboxylic acid group, monitoring would involve observing the disappearance of the broad O-H stretching band and the shift in the C=O stretching frequency to that characteristic of an ester. Similarly, the progress of a substitution reaction on the pyridine ring could be followed by changes in the ring vibration modes. The complementary nature of IR and Raman spectroscopy is particularly advantageous; for example, the symmetrical ring breathing mode of the pyridine ring is often strong in the Raman spectrum but weak in the IR spectrum.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

Chiroptical spectroscopy, primarily Circular Dichroism (CD), is a specialized analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to molecules that are chiral, meaning they are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the carboxylic acid group with a chiral alcohol or amine, or by substitution on the methyl group of the methylthio moiety to create a chiral sulfoxide (B87167), then chiroptical spectroscopy would become a critical tool for stereochemical analysis.

For a hypothetical chiral derivative of this compound, CD spectroscopy could be employed to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. The principle relies on the fact that enantiomers exhibit equal and opposite CD signals. A pure enantiomer will show a characteristic CD spectrum, while a racemic mixture (50:50 of each enantiomer) will be CD silent.

Methodology for Enantiomeric Excess Determination:

Reference Spectra: The CD spectra of the pure enantiomers of the chiral derivative would first need to be recorded. This provides a benchmark for the maximum CD signal corresponding to 100% ee.

Calibration Curve: A calibration curve can be constructed by plotting the CD intensity at a specific wavelength (typically at a maximum or minimum of the CD band) against known enantiomeric excesses of prepared mixtures.

Sample Analysis: The CD spectrum of an unknown sample is then measured under the same conditions. By comparing its CD intensity to the calibration curve, the enantiomeric excess of the sample can be accurately determined.

The Cotton effect, the characteristic shape of a CD band in the vicinity of an absorption band of a chromophore, would be influenced by the chiral environment. For chiral derivatives of this compound, the electronic transitions of the substituted pyridine ring would likely be the primary chromophore responsible for the observed CD signals. The sign and magnitude of the Cotton effect would be directly related to the absolute configuration of the chiral center.

While no specific research findings on chiral derivatives of this compound are available, the principles of chiroptical spectroscopy provide a clear framework for how such analyses would be conducted to ascertain stereochemical purity.

Supramolecular Chemistry and Coordination Chemistry Aspects

Self-Assembly Phenomena Involving 5-Chloro-2-(methylthio)isonicotinic Acid

The self-assembly of organic molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. For a molecule like this compound, with its distinct functional groups, several self-assembly motifs could be anticipated.

Hydrogen Bonding Networks in Crystalline Structures

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to play a dominant role in the formation of hydrogen-bonded networks in the crystalline state of this compound. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds. Furthermore, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor. This could lead to the formation of more extended one-, two-, or three-dimensional networks. The presence of the chloro and methylthio substituents would influence the steric and electronic properties, potentially directing the formation of specific hydrogen bonding patterns.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorPotential Interaction Type
Carboxylic Acid (O-H)Carboxylic Acid (C=O)Dimer formation
Carboxylic Acid (O-H)Pyridine NitrogenChain or sheet formation
C-H (Pyridine Ring)Oxygen (Carboxylic Acid)Weak C-H···O interactions
C-H (Methyl Group)ChlorineWeak C-H···Cl interactions

Note: This table is predictive and not based on experimental data.

π-π Stacking Interactions of the Pyridine Ring

The aromatic pyridine ring of this compound is capable of participating in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent rings, are crucial in stabilizing crystal structures. The geometry of these interactions can be face-to-face, edge-to-face, or offset. The electronic nature of the substituents on the pyridine ring—the electron-withdrawing chloro group and the methylthio group—would modulate the electron density of the aromatic system, thereby influencing the strength and geometry of the π-π stacking.

Metal Complexation Studies: this compound as a Ligand

The presence of multiple potential donor atoms—the nitrogen of the pyridine ring, the oxygen atoms of the carboxylate group, and potentially the sulfur atom of the methylthio group—makes this compound a versatile ligand for coordination with metal ions.

Coordination Modes with Transition Metals

Depending on the metal ion, reaction conditions, and the deprotonation state of the carboxylic acid, various coordination modes can be envisaged. The isonicotinate (B8489971) moiety commonly coordinates to metal ions through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group, acting as a monodentate, bidentate, or bridging ligand. The sulfur atom of the methylthio group could also participate in coordination, particularly with softer metal ions, leading to chelation.

Table 2: Plausible Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Resulting Structure
MonodentatePyridine N or Carboxylate ODiscrete complexes
Bidentate (Chelating)N, O (carboxylate)Stable five-membered chelate ring
Bidentate (Bridging)N and O (carboxylate) from different moleculesCoordination polymers
Tridentate (Chelating)N, O, SEnhanced complex stability

Note: This table is speculative and not based on experimentally confirmed structures.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

As a multifunctional ligand, this compound has the potential to act as a building block for the construction of Metal-Organic Frameworks (MOFs). The coordination between the ligand and metal ions or metal clusters could lead to the formation of extended porous networks. The specific topology and properties of such MOFs would be dictated by the coordination geometry of the metal ion and the bridging nature of the ligand. The chloro and methylthio groups would decorate the pores of the resulting framework, influencing its chemical environment and potential applications in areas such as gas storage, separation, or catalysis. The synthesis would likely involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt. Characterization would typically involve single-crystal X-ray diffraction to determine the structure, along with techniques like powder X-ray diffraction, thermogravimetric analysis, and gas sorption measurements to assess purity, thermal stability, and porosity.

Chelation Properties and Stability Constants

The ability of this compound to form chelate rings with metal ions, particularly through the nitrogen of the pyridine ring and an oxygen of the carboxylate group, would contribute to the stability of the resulting metal complexes. The stability of these complexes can be quantified by their stability constants (log β). The determination of these constants typically involves techniques such as potentiometric or spectrophotometric titrations. The values of the stability constants would depend on factors such as the nature of the metal ion, the pH of the solution, and the temperature. Generally, a higher stability constant indicates a more stable complex. The Irving-Williams series often predicts the relative stabilities of complexes with divalent transition metal ions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Future investigations could focus on:

Convergent Synthesis: Designing strategies where the substituted pyridine (B92270) core is assembled from pre-functionalized fragments could significantly improve efficiency over linear syntheses. This approach would allow for the late-stage introduction of diversity, facilitating the creation of a library of related compounds.

C-H Activation/Functionalization: Exploring the direct functionalization of simpler pyridine precursors through transition-metal-catalyzed C-H activation could provide more atom-economical routes. Research into regioselective chlorination and thiomethylation of isonicotinic acid derivatives would be particularly valuable.

Multicomponent Reactions: The development of one-pot multicomponent reactions that bring together three or more starting materials to form the desired product in a single step would be a highly efficient approach. Such strategies could significantly reduce the number of synthetic steps, purification requirements, and waste generation. A potential multicomponent approach could involve a catalytic intermolecular aza-Wittig/Diels-Alder sequence to construct the substituted pyridine core. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

| Multicomponent Reactions | High efficiency, reduced waste. | Discovery of suitable reaction conditions and catalysts. |

Exploration of Underutilized Reactivity Patterns

The interplay of the chloro, methylthio, and carboxylic acid functionalities on the pyridine ring of 5-Chloro-2-(methylthio)isonicotinic acid presents a rich landscape for exploring underutilized reactivity patterns.

Key areas for future investigation include:

Cross-Coupling Reactions: The chloro group at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring these reactions would enable the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can activate the chloro-substituent towards SNAr reactions. Investigating the displacement of the chloride with various nucleophiles (amines, alkoxides, thiolates) could provide access to a diverse array of 5-substituted isonicotinic acids.

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic and steric properties, potentially leading to new biological activities or chemical reactivities.

Reactivity of the Pyridine Ring: The substituted pyridine ring itself can participate in various transformations, including cycloaddition reactions. rsc.org The electronic nature of the substituents in this compound could influence its reactivity in such transformations.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov The integration of the synthesis and derivatization of this compound into flow chemistry methodologies is a promising and largely unexplored avenue.

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the parent compound could enable safer and more efficient production. mdpi.com This would be particularly advantageous if any of the synthetic steps are highly exothermic or involve hazardous reagents.

High-Throughput Derivatization: A flow chemistry setup could be used for the rapid and automated synthesis of a library of derivatives. For example, a stream of this compound could be split and mixed with different reagents in parallel flow reactors to generate a variety of analogs for screening.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process without the need for isolation of intermediates. acs.org This could significantly streamline the synthesis of complex molecules derived from this compound.

Investigation of Photochemical Transformations

The photochemistry of chloropyridines and related heterocycles has been shown to lead to interesting and sometimes unexpected transformations. rsc.org The investigation of the photochemical behavior of this compound is a completely unexplored area that could yield novel chemical structures and reaction pathways.

Potential avenues for photochemical research include:

Photoreduction of the Chloro Group: Irradiation with UV light in the presence of a hydrogen donor could potentially lead to the reductive dehalogenation of the molecule, yielding 2-(methylthio)isonicotinic acid.

Photo-induced Nucleophilic Substitution: Photochemical activation could facilitate the substitution of the chloro group with various nucleophiles under milder conditions than traditional thermal SNAr reactions.

Radical Reactions: Homolytic cleavage of the C-Cl bond upon UV irradiation could generate a pyridyl radical intermediate. nih.govaip.org The subsequent reactions of this radical could lead to dimerization, substitution, or other interesting transformations.

Expansion of Its Utility as a Synthon in Complex Molecule Synthesis

The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. nih.gov this compound, with its multiple functional groups, has significant potential to be a versatile synthon for the construction of more complex molecules.

Future research should focus on:

Building Block for Bioactive Molecules: Isonicotinic acid and its derivatives are found in numerous pharmacologically active compounds. wikipedia.orgnih.govnih.gov The unique substitution pattern of this compound could be leveraged to synthesize novel analogs of known drugs or to create entirely new classes of bioactive molecules.

Ligand Development for Coordination Chemistry: The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions. The chloro and methylthio groups can be used to tune the electronic and steric properties of the resulting metal complexes, which could have applications in catalysis, materials science, or as therapeutic agents.

Precursor for Fused Heterocyclic Systems: The functional groups on this compound could be used as handles to construct fused heterocyclic systems. For example, intramolecular cyclization reactions involving the carboxylic acid and a suitably modified substituent at the 5-position could lead to the formation of novel bicyclic and polycyclic aromatic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-(methylthio)isonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis under solvent-free conditions is a validated approach for structurally related chloro-substituted isonicotinic acid derivatives. For example, Baqi et al. (2007) demonstrated solvent-free, regioselective amination of 5-nitro-2-chlorobenzoic acid using microwave irradiation, achieving high yields (72–93%) . Key parameters include microwave power (150–300 W), temperature control (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product from unreacted starting materials .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methylthio group at position 2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., mp 204–205°C for related compounds) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. TCI America’s safety guidelines for analogous isonicotinic acids recommend monitoring moisture content (use desiccants) and avoiding prolonged storage (>6 months) due to risks of hydrolytic or oxidative decomposition . Regular stability testing via HPLC is advised to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound against Mycobacterium species?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Use microdilution broth methods (e.g., Middlebrook 7H9 media) against M. tuberculosis H37Rv and atypical strains (e.g., M. avium). Include isoniazid (INH) as a positive control. A study on 5-chloro-2-(2,4-dichlorophenoxy)phenyl esters reported MIC values of 16 µmol/L against M. tuberculosis .
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., Vero cells) to assess selectivity indices (SI = IC50_{50}/MIC) .

Q. What analytical strategies are suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/serum.
  • LC-MS/MS : Employ a deuterated internal standard (e.g., D3-labeled analogs) to correct matrix effects. A related study on mercapturic acid metabolites achieved >98% purity using LC-MS with electrospray ionization (ESI+) .
  • Validation Parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Q. How can contradictory data on the biological activity of halogenated isonicotinic acid derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., CoMFA, molecular docking) to identify critical substituents. For instance, the methylthio group in this compound may enhance membrane permeability compared to methoxy analogs .
  • Experimental Replication : Control variables like bacterial inoculum size and growth phase to minimize variability .

Q. What methodologies are effective for studying the metabolic fate of this compound in vitro?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes or S9 fractions to identify phase I/II metabolites. Monitor glutathione (GSH) adducts due to potential thioether oxidation.
  • Isotopic Labeling : Synthesize 13C^{13}C- or 2H^2H-labeled analogs to track metabolic pathways via mass spectrometry .
  • Metabolite Identification : Compare fragmentation patterns with synthetic standards (e.g., mercapturic acid conjugates) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Solution : Optimize reaction parameters using Design of Experiments (DoE) software. For example, a Central Composite Design (CCD) can identify optimal temperature, catalyst loading, and reaction time. Solvent-free conditions or green solvents (e.g., PEG-400) may improve atom economy .

Q. What strategies mitigate interference in spectrophotometric assays for derivatives of this compound?

  • Solution : Adapt the isonicotinic acid-barbituric acid method (used for cyanide detection) by incorporating masking agents (e.g., EDTA for metal ions) and validating specificity via spike-recovery tests in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.